molecular formula C23H21NO4 B2527047 N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-[1,1'-biphenyl]-4-carboxamide CAS No. 1421442-87-6

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B2527047
CAS No.: 1421442-87-6
M. Wt: 375.424
InChI Key: FJVLGSFLVWRVGL-UHFFFAOYSA-N
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Description

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-[1,1’-biphenyl]-4-carboxamide is a complex organic compound that features a benzo[d][1,3]dioxole moiety, a hydroxypropyl group, and a biphenyl carboxamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-[1,1’-biphenyl]-4-carboxamide typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole moiety. One common method involves the Pd-catalyzed arylation to set the framework, followed by Noyori asymmetric hydrogenation and diastereoselective resolution to achieve high enantioselectivity . The hydroxypropyl group can be introduced via a Michael addition reaction, and the final carboxamide formation is achieved through N-arylation .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for the Pd-catalyzed arylation and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of a ketone or aldehyde from the hydroxypropyl group.

    Reduction: Conversion of the carboxamide to an amine.

    Substitution: Introduction of various substituents on the aromatic rings, depending on the electrophile used.

Scientific Research Applications

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-[1,1’-biphenyl]-4-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-[1,1’-biphenyl]-4-carboxamide is unique due to its combination of the benzo[d][1,3]dioxole moiety and the biphenyl carboxamide structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-[1,1'-biphenyl]-4-carboxamide is a complex organic compound notable for its unique structural features and potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies.

Structural Features

The compound consists of a benzo[d][1,3]dioxole moiety linked to a biphenyl structure through a hydroxypropyl chain. Its molecular formula is C23H21NO4C_{23}H_{21}NO_4 with a molecular weight of approximately 375.424 g/mol. The presence of the benzo[d][1,3]dioxole unit is significant due to its established biological activity in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Serotonin Receptors : Research indicates that compounds with similar structural motifs exhibit affinities for serotonin receptors (5-HT receptors), which are crucial in modulating mood and anxiety. For instance, derivatives of benzodioxole have shown significant agonistic effects on 5-HT receptors, suggesting potential applications in treating mood disorders .
  • Antioxidant Activity : The compound's structure may confer antioxidant properties, which are vital for mitigating oxidative stress-related diseases. Compounds containing the benzo[d][1,3]dioxole moiety have been linked to enhanced antioxidant activity due to their ability to scavenge free radicals .

Case Studies

Several studies have evaluated the biological activity of related compounds:

  • Study on Antidepressant Activity : A study investigated the antidepressant-like effects of benzodioxole derivatives in animal models. Results indicated that these compounds significantly reduced depressive behaviors, likely through modulation of serotonin pathways .
  • Anticancer Potential : In vitro studies have demonstrated that similar compounds can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism appears to involve the modulation of cell signaling pathways related to growth and survival .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Hydroxyl Group : The presence of the hydroxypropyl group enhances solubility and bioavailability, which are essential for effective pharmacological action.
  • Substituents on Aromatic Rings : Variations in substituents on the biphenyl moiety can significantly affect receptor affinity and selectivity. Electron-withdrawing groups tend to enhance binding affinity to serotonin receptors compared to electron-donating groups .

Synthesis

The synthesis of this compound typically involves:

  • Formation of Benzo[d][1,3]dioxole : This can be achieved through cyclization reactions involving catechol derivatives.
  • Introduction of Hydroxypropyl Group : Achieved via nucleophilic substitution using appropriate halohydrin.
  • Amide Bond Formation : The final step involves coupling the benzo[d][1,3]dioxole derivative with a biphenyl precursor using amide bond formation techniques such as carbodiimide-mediated coupling.

Comparative Analysis

Compound NameStructure FeaturesBiological ActivityReferences
This compoundBenzo[d][1,3]dioxole + biphenylAntidepressant effects; Antioxidant properties ,
Similar Derivative 1Benzodioxole + HydroxypyridineAnticancer effects
Similar Derivative 2Benzodioxole + Phenoxy groupModulation of serotonin receptors

Properties

IUPAC Name

N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO4/c25-20(19-10-11-21-22(14-19)28-15-27-21)12-13-24-23(26)18-8-6-17(7-9-18)16-4-2-1-3-5-16/h1-11,14,20,25H,12-13,15H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJVLGSFLVWRVGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(CCNC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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